molecular formula C15H23NO2 B15294760 (+)-N-Desmethyl Tramadol-d3

(+)-N-Desmethyl Tramadol-d3

Cat. No.: B15294760
M. Wt: 252.37 g/mol
InChI Key: VUMQHLSPUAFKKK-RSGFOGQCSA-N
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Description

(+)-N-Desmethyl Tramadol-d3 is a deuterated analog of (+)-N-Desmethyl Tramadol, a metabolite of the synthetic opioid analgesic tramadol. This compound is often used in scientific research, particularly in pharmacokinetic studies, due to its stable isotopic labeling which allows for precise tracking and quantification in biological systems .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (+)-N-Desmethyl Tramadol-d3 typically involves the deuteration of the N-methyl group in tramadol. This can be achieved through a series of chemical reactions starting from tramadol, involving selective demethylation and subsequent deuteration. The reaction conditions often require the use of deuterated reagents and catalysts to ensure the incorporation of deuterium atoms .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure the purity and isotopic enrichment of the final product. Techniques such as liquid chromatography and mass spectrometry are employed to monitor the synthesis and confirm the structure of the compound .

Chemical Reactions Analysis

Types of Reactions

(+)-N-Desmethyl Tramadol-d3 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitroso or nitro derivatives, while reduction can produce primary amines .

Scientific Research Applications

(+)-N-Desmethyl Tramadol-d3 is widely used in scientific research, particularly in the following fields:

Mechanism of Action

The mechanism of action of (+)-N-Desmethyl Tramadol-d3 is similar to that of tramadol. It acts as an opioid agonist and inhibits the reuptake of norepinephrine and serotonin. The compound binds to μ-opioid receptors, leading to analgesic effects. The deuterated form allows for precise tracking in pharmacokinetic studies, providing insights into the distribution, metabolism, and excretion of tramadol .

Comparison with Similar Compounds

Similar Compounds

    Tramadol: The parent compound, a synthetic opioid analgesic.

    O-Desmethyl Tramadol: Another metabolite of tramadol with higher affinity for μ-opioid receptors.

    N,O-Didesmethyl Tramadol: A further metabolized form of tramadol.

Uniqueness

(+)-N-Desmethyl Tramadol-d3 is unique due to its deuterium labeling, which provides enhanced stability and allows for precise analytical measurements. This makes it particularly valuable in pharmacokinetic and metabolic studies, where accurate quantification is crucial .

Properties

Molecular Formula

C15H23NO2

Molecular Weight

252.37 g/mol

IUPAC Name

(1R,2R)-1-(3-methoxyphenyl)-2-[(trideuteriomethylamino)methyl]cyclohexan-1-ol

InChI

InChI=1S/C15H23NO2/c1-16-11-13-6-3-4-9-15(13,17)12-7-5-8-14(10-12)18-2/h5,7-8,10,13,16-17H,3-4,6,9,11H2,1-2H3/t13-,15+/m1/s1/i1D3

InChI Key

VUMQHLSPUAFKKK-RSGFOGQCSA-N

Isomeric SMILES

[2H]C([2H])([2H])NC[C@H]1CCCC[C@@]1(C2=CC(=CC=C2)OC)O

Canonical SMILES

CNCC1CCCCC1(C2=CC(=CC=C2)OC)O

Origin of Product

United States

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